Differential P2X3 Receptor Antagonism: N3-Benzhydryl Substitution Confers Moderate Potency Compared to Weak N6-Benzyl Analogs
3-Benzhydrylpurin-6-amine exhibits a 12.5-fold higher potency as a P2X3 antagonist (EC50: 80 nM) compared to the N6-substituted cytokinin 6-benzylaminopurine, which displays an IC50 of 999 nM in a human P2X3 receptor assay [1][2]. While 6-benzylaminopurine is known to activate P2-purinergic receptors as an agonist or weak antagonist, the N3-benzhydryl substitution in 3-benzhydrylpurin-6-amine produces a more favorable binding mode for antagonism of the rat P2X3 receptor expressed in Xenopus oocytes [1].
| Evidence Dimension | P2X3 receptor antagonism potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (antagonist) |
| Comparator Or Baseline | 6-Benzylaminopurine: IC50 = 999 nM (antagonist) |
| Quantified Difference | 12.5-fold higher potency (80 nM vs. 999 nM) |
| Conditions | Target compound: recombinant rat P2X3 expressed in Xenopus oocytes, 10 µM; Comparator: human P2X3 expressed in rat C6BU-1 cells |
Why This Matters
The moderate P2X3 antagonism of 3-benzhydrylpurin-6-amine positions it as a chemically distinct tool for studying purinergic signaling in pain and sensory pathways, whereas 6-benzylaminopurine is a weak antagonist with a different target profile.
- [1] BindingDB. PrimarySearch_ki: P2X purinoceptor 3 antagonist activity (EC50: 80 nM). View Source
- [2] BindingDB. BDBM50532061 CHEMBL4459785: 6-benzylaminopurine P2X3 antagonist activity (IC50: 999 nM). View Source
